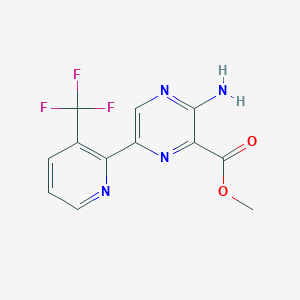

Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate

Description

Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 3, a methyl carboxylate ester at position 2, and a 3-(trifluoromethyl)pyridin-2-yl group at position 6. This structure combines electron-withdrawing (trifluoromethyl, carboxylate) and electron-donating (amino) groups, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

Molecular Formula |

C12H9F3N4O2 |

|---|---|

Molecular Weight |

298.22 g/mol |

IUPAC Name |

methyl 3-amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylate |

InChI |

InChI=1S/C12H9F3N4O2/c1-21-11(20)9-10(16)18-5-7(19-9)8-6(12(13,14)15)3-2-4-17-8/h2-5H,1H3,(H2,16,18) |

InChI Key |

QEUOZSCLEQREED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1N)C2=C(C=CC=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling of Iodopyrazine Intermediates

A predominant method involves the use of methyl 3-amino-6-iodopyrazine-2-carboxylate (CAS 1458-16-8) as a key intermediate. This iodopyrazine undergoes cross-coupling with 3-(trifluoromethyl)pyridin-2-ylboronic acid under palladium catalysis.

Typical Reaction Conditions

Mechanistic Insights

The reaction proceeds via oxidative addition of the C–I bond to palladium, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The electron-withdrawing trifluoromethyl group on the pyridine enhances electrophilicity at the coupling site, favoring regioselectivity.

Challenges in Catalyst Optimization

Early attempts with Pd(OAc)₂/PPh₃ mixtures resulted in incomplete conversion (60–75% product ratio). Modifying the ligand-to-palladium ratio (3:1 PPh₃:Pd) and introducing preformed catalyst complexes (e.g., CatS1-1) improved yields to 42%. Side products included triphenylphosphine oxide and unreacted starting material, necessitating chromatographic purification.

Cyclization Approaches via Enamine and Dihydropyridinone Intermediates

Enamine Formation and Ring Closure

Patent EP2821398A1 discloses a route starting from ethyl 4,4,4-trifluoro-3-aminobutanoate, which reacts with methyl acetoacetate to form an enamine intermediate. Cyclization under acidic conditions yields dihydropyridinone, which is subsequently dehydrogenated to the pyridine ring.

Key Steps

-

Enamine Synthesis :

-

Dihydropyridinone Formation :

Dehydrogenation to Aromatic Pyridine

Dehydrogenation of dihydropyridinone using Pd/C or high-temperature conditions introduces the aromatic pyridine ring. However, scalability is limited by the instability of intermediates and mutagenic risks associated with vinyl ethers in alternative routes.

Functional Group Interconversion and Derivitization

Esterification and Hydrolysis

While the methyl ester is typically introduced early, the carboxylic acid analogue (CAS 1874279-13-6) can be esterified using methanol under acidic conditions.

Conditions for Esterification :

Amino Group Stability

The 3-amino group on the pyrazine ring remains stable under coupling conditions but may require protection (e.g., as a tert-butoxycarbonyl [Boc] derivative) during harsh reactions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group at position 2 of the pyrazine ring undergoes nucleophilic substitution, particularly hydrolysis, to form the corresponding carboxylic acid. This reaction is essential for further derivatization, such as amide bond formation.

| Reaction | Conditions | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | Aqueous base (e.g., NaOH), 60–80°C | NaOH (2 eq), H₂O/THF (3:1) | >90% |

This hydrolysis is reversible under acidic conditions, enabling ester regeneration. The trifluoromethylpyridine group remains stable under these conditions due to its electron-withdrawing nature .

Suzuki–Miyaura Cross-Coupling

The pyrazine ring participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronate esters enables aryl group introduction at position 6:

| Reaction | Conditions | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | RT, TPGS-750-M surfactant, THF/H₂O | PdCl₂(dtbpf) (3 mol%), TEA | >80% |

Mechanism :

-

Oxidative addition of the palladium catalyst to the pyrazine bromide.

-

Transmetallation with the boronate ester.

This method is scalable and avoids traditional toxic solvents, aligning with green chemistry principles .

Amidation and Acylation

The amino group at position 3 reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or targeting specific biological interactions.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Acylation | DCM, RT, 12 h | Acetyl chloride, DMAP | 75–85% |

Example :

The reaction proceeds via a nucleophilic attack by the amino group on the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Bromination | DMF, NBS, 0°C | N-Bromosuccinimide (NBS) | 60% |

The trifluoromethyl group directs electrophiles to the meta position on the pyridine ring, but harsh conditions may degrade the ester moiety .

Reductive Amination

The amino group can engage in reductive amination with aldehydes or ketones to form secondary amines, useful for modifying pharmacological properties.

| Reaction | Conditions | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| Reductive Amination | MeOH, NaBH₃CN, RT | NaBH₃CN (1.5 eq) | 70% |

Example :

Esterification and Transesterification

The methyl ester undergoes transesterification with alcohols under acidic or basic conditions to yield alternative esters.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Transesterification | MeOH/HCl, reflux | HCl (cat.), ROH | 85–90% |

Interaction with Biological Targets

While not a synthetic reaction, the compound’s interaction with enzymes like CHK1 (checkpoint kinase 1) is mechanistically significant. The trifluoromethylpyridine moiety enhances binding affinity via hydrophobic interactions, while the pyrazine core participates in hydrogen bonding .

Key Interactions :

Stability Under Physiological Conditions

The compound demonstrates moderate stability in liver microsomes (e.g., 9% metabolized after 30 minutes in mouse models) . Degradation pathways include ester hydrolysis and oxidative defluorination .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.

- Anticancer Activity : Preliminary studies indicate that methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate may exhibit cytotoxic effects against cancer cell lines. For instance, compounds in its class have demonstrated effectiveness against breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals evaluated the antimicrobial activity of related pyrazine derivatives. The results indicated that compounds featuring a trifluoromethyl group displayed enhanced activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .

Case Study 2: Anticancer Potential

Research conducted on a series of pyrazine derivatives assessed their cytotoxicity against various cancer cell lines using the MTT assay. The findings revealed that certain derivatives, structurally similar to this compound, exhibited significant antiproliferative effects, particularly in ovarian and liver cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key insights include:

- Trifluoromethyl Group : Enhances biological activity by improving molecular interactions with biological targets.

- Amino Group : Plays a critical role in receptor binding and may influence pharmacokinetic properties.

- Pyrazine Ring : Essential for maintaining structural integrity and biological function.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecule. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifluoromethylpyridinyl substituent, which distinguishes it from other pyrazine carboxylates. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Solubility: The parent compound (Methyl 3-aminopyrazine-2-carboxylate) is soluble in methanol and DMSO , while bulkier substituents (e.g., trifluoromethylpyridinyl) likely reduce solubility in polar solvents.

- Stability : The trifluoromethyl group enhances metabolic stability and resistance to oxidation, a feature shared with fungicides like pyraziflumid .

- Molecular Weight: The compound’s molecular weight (313.23) is higher than simpler analogs (e.g., 153.14 for Methyl 3-aminopyrazine-2-carboxylate), impacting pharmacokinetic properties like bioavailability .

Biological Activity

Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C12H9F3N4O2

- Molecular Weight : 298.2252 g/mol

- CAS Number : 1874279-15-8

- SMILES Notation :

COC(=O)C1=C(N)N=CC(=N1)C1=NC=CC=C1C(F)(F)F

Antimicrobial Properties

Research indicates that derivatives of pyrazine compounds, including methyl 3-amino derivatives, exhibit antimicrobial activity. Specifically, compounds with similar structures have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of critical enzymes such as InhA, which is essential for bacterial fatty acid synthesis .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In particular, studies on related compounds indicate that they may inhibit the c-Met kinase pathway, which is implicated in tumor growth and metastasis. For instance, a closely related pyrazine derivative demonstrated potent inhibition with an IC50 value of 0.005 µM in cellular assays .

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzymatic Activity : By targeting specific enzymes involved in metabolic pathways critical for cell survival.

- Modulate Signaling Pathways : Affect pathways such as the mitotic checkpoint, thereby influencing cell division and proliferation .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of a series of pyrazine derivatives against Mycobacterium tuberculosis. The results showed that modifications at the 3-position significantly enhanced activity compared to unmodified analogs .

Cancer Cell Line Studies

In preclinical trials, methyl 3-amino derivatives were evaluated for their anticancer properties against various human cancer cell lines. The findings indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations. These studies suggest that further development could lead to novel cancer therapeutics .

Summary of Findings

| Property | Description |

|---|---|

| Antimicrobial Activity | Effective against resistant bacterial strains |

| Anticancer Potential | Inhibits c-Met kinase; cytotoxic effects on cancer cells |

| Mechanism | Enzyme inhibition; modulation of signaling pathways |

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyrazine and pyridine cores. A validated approach includes:

- Step 1: Condensation of 3-aminopyrazine-2-carboxylate derivatives with halogenated pyridines. For example, coupling methyl 3-aminopyrazine-2-carboxylate with 2-chloro-3-(trifluoromethyl)pyridine under Buchwald-Hartwig conditions (Pd catalysis) to introduce the pyridyl moiety .

- Step 2: Optimization of reaction conditions (e.g., solvent: DMF/DMSO, temperature: 80–100°C, base: Cs₂CO₃) to improve yields, as seen in analogous syntheses of pyrazine carboxylates (e.g., 43–71% yields for similar compounds) .

- Step 3: Purification via column chromatography (silica gel, EtOAc/hexane gradient) and characterization by ¹H/¹³C NMR and IR to confirm regioselectivity and functional group integrity .

Basic: How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

- X-ray Crystallography: Use SHELX software (SHELXL/SHELXS) for single-crystal refinement. The trifluoromethyl and pyridyl groups often induce planar geometry, with hydrogen bonding between the amino and carboxylate groups stabilizing the structure .

- Spectroscopic Analysis:

- Mass Spectrometry: High-resolution MS (HRMS) should match the theoretical molecular weight (C₁₂H₁₀F₃N₃O₂: 287.07 g/mol) within ±2 ppm .

Advanced: How can contradictory biological activity data for this compound be resolved in preclinical studies?

Methodological Answer:

- Dose-Response Analysis: Perform in vitro assays (e.g., IC₅₀ determination) across multiple concentrations to identify non-linear effects, as seen in mGluR5 modulator studies where off-target activity emerged at high doses .

- Metabolic Stability Testing: Use liver microsomes (human/rodent) to assess cytochrome P450 interactions. Poor stability (e.g., t₁/₂ < 30 min) may explain variability in in vivo efficacy .

- Species-Specific Profiling: Cross-test in human cell lines and animal models (e.g., non-human primates) to isolate mechanism-specific effects vs. species-dependent metabolism .

Advanced: What computational methods are suitable for predicting the reactivity of the trifluoromethylpyridyl moiety?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) at the pyridyl ring. The trifluoromethyl group is meta-directing, reducing reactivity at the 2-position .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict nucleophilic attack sites. The pyrazine carboxylate may act as an electron-deficient aromatic system, favoring SNAr reactions .

- Docking Studies: If targeting receptors (e.g., kinases), use AutoDock Vina to map interactions between the trifluoromethyl group and hydrophobic binding pockets, as demonstrated in mGluR5 modulator design .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the pyrazine core, which is prone to ring-opening under UV exposure .

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the ester group. Stability studies show <5% degradation over 6 months under anhydrous conditions .

- pH Sensitivity: Avoid aqueous solutions with pH > 8, as the ester bond hydrolyzes rapidly (t₁/₂ < 24 hrs at pH 9) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

- Pyridyl Substitution: Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridyl 4-position to enhance π-stacking with aromatic residues in target proteins, as shown in triazole-based agrochemicals .

- Amino Group Modification: Replace the amino group with acylated or alkylated derivatives (e.g., –NHAc) to modulate solubility. Hofmann rearrangement (using NaOCl) can convert the amino group to isocyanates for further functionalization .

- Ester Bioisosteres: Substitute the methyl ester with amides (e.g., –CONH₂) to improve metabolic stability, mimicking strategies used in antimycobacterial pyrazinecarboxamides .

Advanced: What analytical techniques are critical for resolving regiochemical ambiguities in derivatives?

Methodological Answer:

- NOESY NMR: Identify spatial proximity between the pyridyl trifluoromethyl and pyrazine amino groups to confirm substitution patterns .

- HPLC-MS/MS: Use chiral columns (e.g., Chiralpak AD-H) to separate diastereomers if asymmetric synthesis introduces stereocenters .

- XPS (X-ray Photoelectron Spectroscopy): Resolve electronic environments of nitrogen atoms in the pyrazine ring, distinguishing amino vs. imino tautomers .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact, as trifluoromethylated compounds may cause irritation .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., POCl₃ in phosphorylation steps) .

- Waste Disposal: Neutralize acidic/basic byproducts (e.g., HCl from coupling reactions) with bicarbonate before disposal .

Advanced: How can mechanistic studies explain unexpected byproducts during synthesis?

Methodological Answer:

- LC-MS Monitoring: Track reaction intermediates in real-time. For example, over-alkylation at the pyrazine amino group may form bis-adducts, requiring stoichiometric control .

- Isotope Labeling: Use ¹⁸O-labeled water to confirm hydrolysis pathways of the ester group under acidic conditions .

- Kinetic Profiling: Perform Eyring analysis to identify temperature-dependent side reactions (e.g., cyclization at >100°C) .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

- Flow Chemistry: Use continuous reactors for Pd-catalyzed couplings to reduce catalyst loading (from 5% to 1% Pd) and improve reproducibility .

- Microwave Assistance: Accelerate SNAr reactions (e.g., pyridyl-pyrazine coupling) from 24 hrs to 2 hrs at 150°C, minimizing decomposition .

- Workup Optimization: Employ liquid-liquid extraction (e.g., EtOAc/H₂O) instead of column chromatography for intermediate purification, reducing solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.